molecular formula C18H11N3O3S B2729046 N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide CAS No. 313405-24-2

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2729046
CAS No.: 313405-24-2
M. Wt: 349.36
InChI Key: WJLQOLFEICIPFL-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule based on the benzothiazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse bioactive properties . This compound features a naphthothiazole ring system coupled with a nitrobenzamide group, a structural motif found in compounds investigated for various biological activities. Benzothiazole derivatives, particularly those with amide functionalizations, have demonstrated significant potential in pharmaceutical research, including applications as inhibitors for enzymes like butyrylcholinesterase (BChE), which is a target in Alzheimer's disease research . The specific positioning of the nitro group on the benzamide ring can influence the compound's electronic properties, molecular geometry, and intermolecular interactions, which are critical factors for its binding affinity and potential research applications . The naphtho[1,2-d]thiazole core extends the conjugated system, which may impact its optical properties and suitability for material science studies. This product is intended for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied as a high-purity compound for use by qualified research professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQOLFEICIPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide exhibits a wide range of biological activities due to its structural components. The thiazole moiety is known for interacting with multiple biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including prostate (PC3), lung (A549), and breast cancer (MCF-7) cells, with IC50 values ranging from 0.11 to 10.6 µM .

Cell Line IC50 (µM) Reference
PC30.11
A5490.25
MCF-70.45

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action likely involves targeting bacterial cell division processes.

Bacteria Concentration (mM) Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis88
S. epidermidis87

Potassium Channel Activation

This compound has been shown to activate calcium-activated potassium channels (KCa2 and KCa3.1), which play crucial roles in regulating cellular excitability and signaling pathways . This activation can enhance endothelium-derived hyperpolarizing factor responses, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases.

Cholinesterase Inhibition

Recent studies suggest that thiazole derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The inhibition of BChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Starting Materials

The synthesis begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride as key starting materials.

Mechanism of Action

The exact mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s nitro group distinguishes it from structurally related benzamide derivatives. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide 3-Nitrobenzamide C₁₈H₁₁N₃O₃S IR: ~1520, 1340 cm⁻¹ (NO₂ asymmetric/symmetric); NMR: δ ~8.0–8.5 (aromatic protons) Likely enzyme inhibition/anticancer (inferred from analogs)
3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide 3,5-Dimethoxybenzamide C₂₀H₁₆N₂O₃S IR: ~1250 cm⁻¹ (C–O); NMR: δ ~3.8 (OCH₃) Unreported, but methoxy groups may enhance lipophilicity
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 2) Cyano, amino C₁₅H₉N₅S 87 256–258 IR: 2215 cm⁻¹ (CN); NMR: δ 10.43 (NH₂) Androgen receptor antagonist (LD₅₀ comparable to Bicalutamide)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluorobenzamide C₁₀H₅ClF₂N₂OS IR: 1671 cm⁻¹ (C=O); NMR: δ 8.36 (triazole H) PFOR enzyme inhibition
  • Methoxy (OCH₃): Increases lipophilicity, which may affect membrane permeability . Cyano (CN): Polar group that influences solubility and hydrogen-bonding interactions .

Pharmacological Activity

  • Anticancer Potential: Naphthothiazole derivatives in exhibited anti-prostate cancer activity (IC₅₀ < 10 µM) and low toxicity (LD₅₀ ~250 mg/kg), comparable to Bicalutamide. The nitro group in the target compound may enhance cytotoxicity via redox cycling or DNA intercalation.
  • Enzyme Inhibition : The 2,4-difluorobenzamide derivative in inhibits PFOR, a key enzyme in anaerobic metabolism. The nitro group in the target compound could similarly target enzymes like nitroreductases.

Spectral Data Comparison

  • IR Spectroscopy: Nitro group: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂) and ~1340 cm⁻¹ (symmetric NO₂) . Methoxy group: C–O stretch at ~1250 cm⁻¹ .
  • ¹H-NMR :
    • Nitrobenzamide: Deshielded aromatic protons (δ 8.0–8.5) due to electron-withdrawing effects.
    • Methoxybenzamide: Sharp singlet for OCH₃ at δ ~3.8 .

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in the scientific community for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

The compound features a naphtho[1,2-d]thiazole moiety linked to a 3-nitrobenzamide group. This structural configuration is significant as it influences both its chemical reactivity and biological activity. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial and fungal strains. The compound has been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: Induction of Apoptosis in HeLa Cells

In a laboratory study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers:

  • Caspase-3 Activation : Increased levels were observed at concentrations above 10 µM.
  • Cell Viability Reduction : A significant decrease in viability was recorded at concentrations over 20 µM.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

The mechanism of action of this compound involves multiple biochemical pathways:

  • Potassium Channel Activation : The compound activates KCa2 and KCa3.1 potassium channels, which are crucial for regulating calcium signaling and membrane potential in cells .
  • Inhibition of Enzymatic Activity : It has been noted to inhibit enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases like Alzheimer's .
  • Modulation of Gene Expression : The compound influences gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects .

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